3-chloro-1-propylpyrazin-2(1H)-one

Descripción general

Descripción

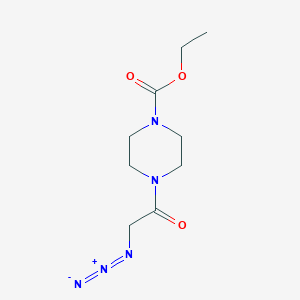

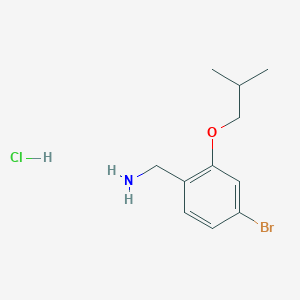

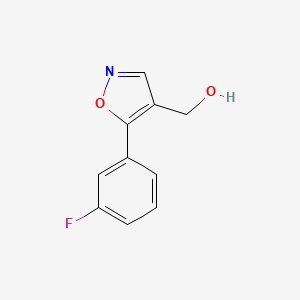

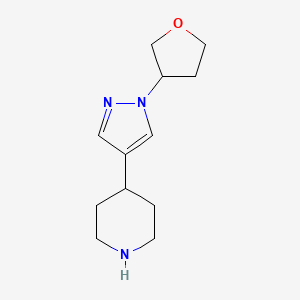

3-Chloro-1-propylpyrazin-2(1H)-one, also known as 3-chloropropylpyrazin-2-one or CPPO, is an organic compound belonging to the pyrazinone family. It is a colorless solid with a molecular formula of C6H7ClN2O and a molecular weight of 152.58 g/mol. CPPO is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, pesticides, and other organic compounds. CPPO has been extensively studied due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Degradation of Chlorotriazine Pesticides

Chlorotriazine herbicides, which share a structural resemblance with pyrazine derivatives, undergo degradation by sulfate radicals, showing the potential of advanced oxidation processes in contaminant removal from water. This study underscores the reactivity of different groups attached to the triazine ring and their impact on degradation rates, suggesting a pathway for environmental remediation of related compounds (Lutze et al., 2015).

Synthesis of Chiral Intermediates

3-Chloro-1-phenyl-1-propanol, a compound structurally related to the pyrazinone class, serves as a chiral intermediate in the synthesis of antidepressant drugs. This research highlights the utility of microbial reductases for achieving high enantioselectivity in the production of pharmaceutical intermediates, illustrating the importance of biocatalysis in drug synthesis (Choi et al., 2010).

Electrospray Ionization Mass Spectrometry

The study on electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives, which are related to pyrazinone by the pyrazole component, delves into the analytical characterization of pharmaceuticals. It highlights the complexity and specificity of mass spectrometric analysis for identifying and understanding the behavior of novel therapeutic agents (Purna Chander et al., 2012).

Tautomerism and Antioxidant Activity

The research on 4-acylpyrazolone Schiff bases, containing the pyrazole moiety, explores their tautomerism and antioxidant activities. This study not only contributes to the understanding of structural-activity relationships but also opens avenues for the design of compounds with enhanced biological properties (Orabi, 2018).

Propiedades

IUPAC Name |

3-chloro-1-propylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPCOVRBSZXAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-propylpyrazin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

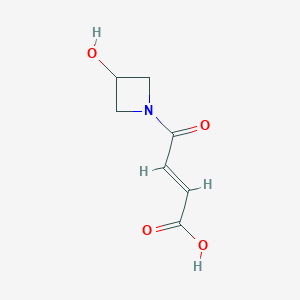

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)